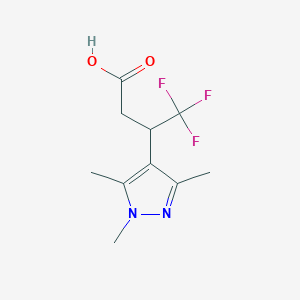

4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-3-(1,3,5-trimethylpyrazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13F3N2O2/c1-5-9(6(2)15(3)14-5)7(4-8(16)17)10(11,12)13/h7H,4H2,1-3H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHMTWQDZLMOZGV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Trifluoromethylated Butanoic Acid Core

A key step in the preparation involves the synthesis of 4,4,4-trifluorobutanol or its derivatives, which serve as precursors to the target acid. A novel and efficient synthetic route is described in patent CN105237340B, which outlines a three-step process:

| Step | Reaction Description | Reagents and Conditions | Outcome |

|---|---|---|---|

| 1 | Substitution reaction of diethyl malonate with 2,2,2-trifluoroethyl p-toluenesulfonate under basic catalysis | Base catalyst (e.g., sodium hydride), solvent, controlled temperature | Formation of 2-(2,2,2-trifluoroethyl)-diethyl malonate |

| 2 | Decarboxylation of the substituted malonate | Salt, water, heating | Formation of 4,4,4-trifluoroacetic acid ethyl ester |

| 3 | Reduction of the ester to 4,4,4-trifluorobutanol | Reducing agent (e.g., lithium aluminum hydride), catalyst | High-purity 4,4,4-trifluorobutanol |

This method emphasizes cheap, readily available raw materials, fewer steps, high yield, and environmentally friendly solvents.

Introduction of the Pyrazolyl Group

The attachment of the trimethyl-1H-pyrazol-4-yl group is generally achieved via palladium-catalyzed cross-coupling reactions or nucleophilic substitution on appropriately functionalized intermediates. According to WO2015067782A1, the process involves:

- Use of palladium catalysts such as Pd(PPh3)4 or Pd/C.

- Bases like potassium carbonate or sodium hydroxide.

- Solvents including dioxane, THF, DMF, or mixtures with water.

- Reaction temperatures ranging from 20 °C to 180 °C, sometimes under microwave irradiation for accelerated reaction times (10 minutes to 24 hours).

This step often involves a halogenated intermediate (e.g., a halogenated butanoic acid derivative) reacting with a pyrazole derivative bearing suitable leaving groups or nucleophilic sites to form the pyrazolyl-substituted product.

Final Oxidation or Hydrolysis to the Acid

If the intermediate is an ester or other protected form, hydrolysis under acidic or basic conditions is performed to yield the free carboxylic acid. Conditions vary but typically involve:

- Acidic hydrolysis with hydrochloric acid or trifluoroacetic acid.

- Basic hydrolysis with sodium hydroxide or potassium hydroxide.

- Solvents such as methanol, ethanol, or water mixtures.

- Temperatures from ambient to reflux conditions for several hours.

Representative Reaction Scheme

A summarized synthetic route is:

- Synthesis of trifluoromethylated malonate intermediate via substitution of diethyl malonate.

- Decarboxylation to yield trifluoroethyl esters.

- Reduction to trifluorobutanol.

- Functionalization of the butanol or corresponding halide intermediate with trimethyl-pyrazole via Pd-catalyzed coupling.

- Hydrolysis to obtain the final this compound.

Research Findings and Yield Data

- The substitution step on diethyl malonate proceeds with high conversion rates (>85%) under optimized base catalysis and temperature control.

- Decarboxylation yields are typically above 80%.

- Reduction steps using lithium aluminum hydride or catalytic hydrogenation provide high purity trifluorobutanol (>90% purity).

- Pd-catalyzed coupling reactions demonstrate yields ranging from 70% to 90%, depending on ligand and base choice.

- Hydrolysis steps are efficient, yielding >95% of the acid product with minimal side reactions.

Summary Table of Key Preparation Parameters

| Step | Reagents/Catalysts | Solvents | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Substitution of diethyl malonate | 2,2,2-trifluoroethyl p-toluenesulfonate, base catalyst | Polar aprotic solvents | 40-80 °C | 2-4 h | >85 | Controlled addition for selectivity |

| Decarboxylation | Salt, water | Aqueous or mixed solvents | 80-100 °C | 3-5 h | ~80 | Efficient removal of CO2 |

| Reduction to butanol | LiAlH4 or catalytic hydrogenation | Ether solvents (THF, Et2O) | 0-25 °C | 1-3 h | >90 | Careful quenching required |

| Pd-catalyzed coupling | Pd(PPh3)4, K2CO3 or NaOH | Dioxane, THF, DMF, water mixtures | 20-100 °C | 10 min-24 h | 70-90 | Ligand choice critical for yield |

| Hydrolysis to acid | HCl, TFA, or NaOH | MeOH, EtOH, water | 25-85 °C | 1-6 h | >95 | Mild conditions preserve pyrazole |

Additional Notes

- The pyrazole ring’s substitution pattern (trimethyl on nitrogen) requires careful protection and deprotection strategies if needed.

- Alternative synthetic routes may involve direct functionalization of trifluorobutanoic acid derivatives with pyrazolyl reagents under milder conditions.

- The compound is commercially available but often discontinued, indicating the need for in-house synthesis for research purposes.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)butanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry

4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid serves as a building block in organic synthesis. Its unique trifluoromethyl group enhances the reactivity of the molecule, allowing for the development of more complex structures. It can undergo various chemical transformations such as:

- Oxidation to form ketones or carboxylic acids.

- Reduction to produce alcohols.

- Substitution reactions involving the trifluoromethyl group.

Research has indicated that this compound may exhibit various biological activities. Studies have explored its interactions with biomolecules, particularly in:

- Anticancer Research: Investigations into its potential as an anticancer agent have shown promising results in modulating cancer cell pathways.

- Anti-inflammatory Properties: The compound has been studied for its efficacy in reducing inflammation in biological models .

Pharmaceutical Applications

The compound is being evaluated for its therapeutic potential in drug development. Its structural characteristics make it a candidate for:

- Drug Design: It can be incorporated into new drug formulations aimed at treating conditions like arthritis and other inflammatory diseases.

- Biological Assays: Utilized in assays to determine the efficacy of new pharmacological agents .

Case Study 1: Anticancer Activity

A study published in Bioorganic & Medicinal Chemistry Letters examined analogues of this compound for their anticancer properties. The results indicated that specific modifications to the pyrazole ring could enhance cytotoxicity against various cancer cell lines .

Case Study 2: Synthesis of Novel Compounds

Research conducted at the Núcleo de Química de Heterociclos demonstrated a one-pot synthesis method that efficiently produced polysubstituted pyrazole derivatives from this compound. The resulting derivatives exhibited notable biological activity, showcasing the versatility of this compound as a precursor in drug development .

Mechanism of Action

The mechanism of action of 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The primary structural analogs of this compound are other trifluorobutanoic acid derivatives with aromatic heterocyclic substituents. A key comparator is 4,4,4-Trifluoro-3-(1H-indol-3-yl)butanoic acid (CAS: 153233-36-4), which replaces the trimethylpyrazole group with an indole ring. Below is a detailed comparison:

Key Differences:

The indole group in the analog is π-rich and planar, favoring hydrophobic interactions and π-stacking in biological systems .

Stability :

- The indole analog requires refrigeration (2–8°C), suggesting sensitivity to thermal degradation, whereas storage conditions for the pyrazole derivative are unspecified, implying greater ambient stability .

Molecular Weight :

- The indole analog is slightly heavier (257.21 vs. 250.22 g/mol), likely due to the indole ring’s additional carbon and nitrogen atoms .

Commercial and Handling Considerations

Biological Activity

4,4,4-Trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid (CAS No: 1375473-90-7) is a compound of interest due to its unique structural features and potential biological activities. The trifluoromethyl group and the pyrazole ring contribute to its chemical reactivity and biological interactions. This article reviews the biological activity of this compound, including its synthesis, mechanism of action, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 1,3,5-trimethyl-1H-pyrazole with a trifluoromethylated butanoic acid derivative. This reaction is conducted under controlled conditions using suitable catalysts and solvents to optimize yield and purity.

The biological activity of this compound is believed to arise from its interaction with specific molecular targets. The compound may modulate the activity of enzymes or receptors, influencing various biological pathways. Although detailed mechanisms are still under investigation, initial studies suggest that it may exhibit anti-inflammatory and anticancer properties .

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole structures can exhibit anti-inflammatory effects. For example, studies have shown that derivatives similar to this compound can inhibit the secretion of pro-inflammatory cytokines in vitro. These findings suggest potential therapeutic applications in treating inflammatory diseases .

Anticancer Activity

In vitro studies have demonstrated that certain pyrazole derivatives possess cytotoxic effects against various cancer cell lines. The specific activity of this compound against cancer cells remains to be fully elucidated; however, its structural similarities to known anticancer agents warrant further investigation .

Case Studies

Several case studies have explored the biological implications of similar compounds:

- Inhibition of Type III Secretion System (T3SS) : A study assessed the inhibitory effects of pyrazole derivatives on T3SS in pathogenic bacteria. Compounds with structural similarities showed significant inhibition at concentrations correlating with their structural features .

- Neuroprotective Effects : Research involving neuroprotective agents highlighted the potential for pyrazole derivatives to mitigate neuronal damage following traumatic brain injury (TBI). These compounds were shown to reduce edema and improve neurological outcomes in animal models .

Data Table: Biological Activity Summary

Q & A

Basic: What synthetic routes are commonly employed for 4,4,4-trifluoro-3-(trimethyl-1H-pyrazol-4-yl)butanoic acid, and how are reaction conditions optimized?

The synthesis typically involves sequential coupling of trifluoromethylated intermediates with pyrazole derivatives. A general procedure (e.g., General Procedure G in ) uses nucleophilic substitution or condensation reactions. Key steps include:

- Coupling : Reacting trifluoro-butanoyl chloride with trimethylpyrazole under anhydrous conditions (e.g., THF, DMF) at 0–25°C.

- Purification : Flash chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures.

- Yield Optimization : Adjusting stoichiometry (e.g., 1.2:1 molar ratio of pyrazole to acid chloride) and reaction time (12–24 hours) improves yields (86% in some cases) .

Advanced: How do steric and electronic effects of the trifluoromethyl and trimethylpyrazole groups challenge synthesis, and what mitigation strategies exist?

- Steric Hindrance : The bulky trimethylpyrazole group slows nucleophilic attack. Strategies include using polar aprotic solvents (DMF, DMSO) to enhance solubility and microwave-assisted synthesis to accelerate reaction kinetics.

- Fluorine Reactivity : The electron-withdrawing trifluoromethyl group reduces intermediate stability. Protecting the carboxylic acid as an ester (e.g., ethyl ester) during synthesis avoids decarboxylation .

- Byproduct Formation : Monitor reactions via TLC/HPLC and employ scavengers (e.g., molecular sieves) to trap reactive intermediates .

Basic: What analytical techniques are critical for structural confirmation and purity assessment?

- NMR Spectroscopy :

- HPLC : Reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) with UV detection at 254 nm ensure >95% purity .

- Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion ([M-H]⁻ at m/z 296.08) .

Advanced: How does fluorine influence NMR spectral interpretation, and what advanced techniques resolve ambiguities?

- Splitting Patterns : ¹H-¹⁹F coupling causes complex splitting (e.g., trifluoromethyl adjacent protons show J ~12 Hz). Use ²D HSQC to correlate ¹H-¹³C signals and J-resolved NMR to decouple fluorine effects .

- Low-Sensitivity ¹⁹F NMR : Employ cryoprobes or higher field strengths (≥500 MHz) to enhance signal-to-noise ratios.

Basic: Which crystallographic methods are suitable for resolving this compound’s structure?

- Single-Crystal X-ray Diffraction : Use SHELXL for refinement. Crystals are grown via slow evaporation (solvent: dichloromethane/hexane).

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å) at 173 K minimizes thermal motion artifacts. A data-to-parameter ratio >15 ensures reliability .

Advanced: How do fluorine atoms complicate crystallographic refinement, and how are these addressed?

- High Electron Density : Fluorine’s strong scattering distorts electron density maps. Apply anisotropic displacement parameters and rigid-bond restraints to refine fluorine positions .

- Disorder Modeling : For disordered trifluoromethyl groups, split positions and refine occupancy factors (e.g., 50:50) using SHELXL’s PART instruction .

Basic: What in vitro assays are recommended for initial bioactivity screening?

- Enzyme Inhibition Assays : Test against carboxylases or kinases (e.g., using fluorescence-based ADP-Glo™ assays) due to structural similarity to known inhibitors .

- Cellular Uptake Studies : Use fluorophore-conjugated analogs and confocal microscopy to evaluate membrane permeability .

Advanced: How can SAR studies optimize this compound’s pharmacological profile?

- Substituent Variation : Replace trimethylpyrazole with electron-deficient heterocycles (e.g., triazoles) to enhance target binding. shows substituents at the pyrazole 3-position significantly modulate activity .

- Pharmacokinetic Profiling : Assess metabolic stability in liver microsomes and plasma protein binding (equilibrium dialysis) to refine logP and pKa values .

Basic: How are stability and storage conditions determined for this compound?

- Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC.

- Recommended Storage : -20°C under argon in amber vials to prevent photodegradation and hydrolysis .

Advanced: What computational methods predict interactions with biological targets?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.